N-(3-chloro-4-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
CAS No.: 1217103-26-8
Cat. No.: VC6609332
Molecular Formula: C25H20ClN5O4
Molecular Weight: 489.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217103-26-8 |
|---|---|
| Molecular Formula | C25H20ClN5O4 |
| Molecular Weight | 489.92 |
| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |
| Standard InChI | InChI=1S/C25H20ClN5O4/c1-15-7-10-17(11-8-15)35-24-23-29-30(25(33)31(23)20-6-4-3-5-19(20)28-24)14-22(32)27-16-9-12-21(34-2)18(26)13-16/h3-13H,14H2,1-2H3,(H,27,32) |
| Standard InChI Key | ZMLDONJEYRYQKY-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=C(C=C5)OC)Cl |
Introduction
Chemical Identity
1.1 IUPAC Name:
N-(3-chloro-4-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H- triazolo[4,3-a]quinoxalin-2-yl]acetamide.
1.2 Molecular Formula:
CHClNO.
1.3 Molecular Weight:
Approximately 482.89 g/mol.
1.4 Structural Features:
This compound contains:
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A triazoloquinoxaline core fused with aromatic systems.
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Substituents including a methoxy group (-OCH), a chloro group (-Cl), and a methylphenoxy moiety.
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An acetamide functional group (-CONH).
Synthesis
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H- triazolo[4,3-a]quinoxalin-2-yl]acetamide typically involves multi-step organic reactions. While specific details for this compound are unavailable in the provided sources, related compounds often follow these steps:
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Formation of the Triazoloquinoxaline Core:
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Reactants such as quinoxaline derivatives and azides are used to construct the triazole ring via cyclization.
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Catalysts like copper salts may facilitate this reaction.
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Substitution Reactions:
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Introduction of the methoxy and chloro groups onto the aromatic ring through electrophilic substitution.
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Acetamide Functionalization:
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Coupling of the triazoloquinoxaline intermediate with an appropriate acetamide derivative under controlled conditions.
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Potential Applications
4.1 Pharmacological Relevance:
Compounds with triazoloquinoxaline frameworks have been studied for:
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Anticancer Activity: Some derivatives exhibit cytotoxic effects against cancer cell lines by inhibiting DNA synthesis or disrupting cellular signaling pathways.
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Antimicrobial Properties: The structural features (e.g., aromatic systems and heterocycles) often confer antimicrobial activity against bacterial and fungal strains.
4.2 Material Science:
The rigid aromatic backbone and functional groups may make this compound suitable for applications in organic electronics or as precursors in polymer synthesis.
Research Findings on Related Compounds
To provide context, studies on structurally similar compounds reveal the following:
5.1 Hydrogen Bonding and Crystallography:
Compounds like N-(3-chloro-4-methylphenyl)-acetamides exhibit intramolecular hydrogen bonding (e.g., N-H···O interactions), which stabilizes their crystal structures and influences solubility .
5.2 Biological Activity:
Triazoloquinoxaline derivatives have demonstrated inhibitory effects on enzymes like 5-lipoxygenase (5-LOX), suggesting potential anti-inflammatory applications .
Challenges and Future Directions
6.1 Challenges:
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Limited availability of experimental data for this specific compound.
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Need for comprehensive toxicity and pharmacokinetic studies to assess safety profiles.
6.2 Future Research Directions:
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In Silico Studies: Molecular docking to predict binding affinities with biological targets.
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Synthetic Optimization: Development of greener synthetic routes to enhance yield and reduce environmental impact.
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Application Testing: Exploration of its utility in drug development or material science.
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